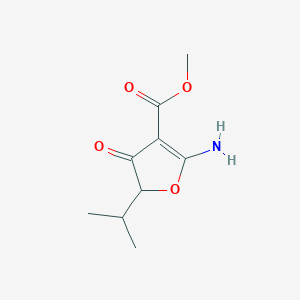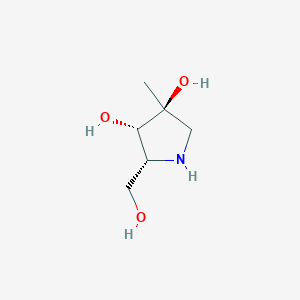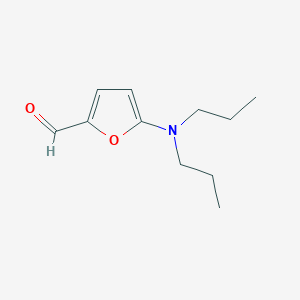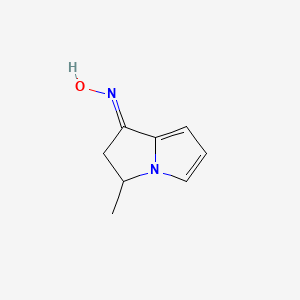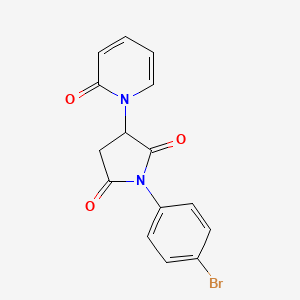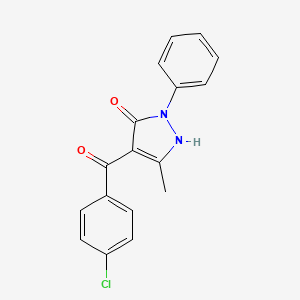![molecular formula C8H3ClF3NOS B12872442 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzo[d]oxazole derivatives, which are characterized by a benzene ring fused to an oxazole ring. The presence of a chloro group and a trifluoromethylthio group adds to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and trifluoromethylthiol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including chlorination and thiolation.
Cyclization: The intermediate compound undergoes cyclization to form the benzo[d]oxazole ring structure.
Final Product: The final step involves purification and isolation of the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Addition Reactions: The trifluoromethylthio group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Addition Reactions: Electrophiles such as halogens and acids are used in addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidation states.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Similar but lacks the trifluoromethylthio group.
Uniqueness
2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both a chloro group and a trifluoromethylthio group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H3ClF3NOS |
|---|---|
Molekulargewicht |
253.63 g/mol |
IUPAC-Name |
2-chloro-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI-Schlüssel |
DNHMWANHRSHWGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



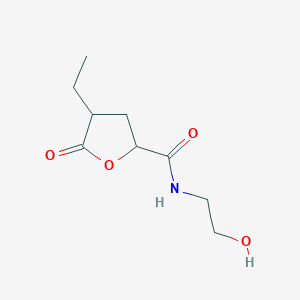
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
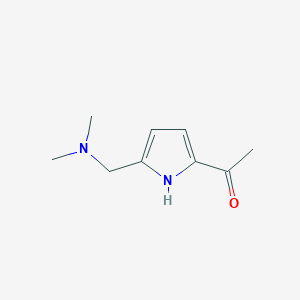
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
